molecular formula C23H25NO4 B6230415 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 954225-72-0

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B6230415
CAS No.: 954225-72-0
M. Wt: 379.4 g/mol
InChI Key: UUHBRVGMVCJAAL-UHFFFAOYSA-N
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Description

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: This can be achieved through various carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The Fmoc group is often removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or alcohols depending on the specific conditions.

    Reduction: Alcohols.

    Substitution: Free amine groups ready for further functionalization.

Scientific Research Applications

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis, making this compound valuable for creating peptides and proteins.

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

    Biological Studies: The compound can be used to study protein interactions and functions, given its role in peptide synthesis.

    Industrial Applications: It may be used in the development of new materials or catalysts, leveraging its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also use the Fmoc group to protect amine functionalities during peptide synthesis.

    Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group as a protecting group, which is removed under acidic conditions.

Uniqueness

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other Fmoc-protected compounds. This can influence the reactivity and stability of the compound, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

954225-72-0

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H25NO4/c25-22(26)13-21(15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)

InChI Key

UUHBRVGMVCJAAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

88

Origin of Product

United States

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